

Physical and chemical properties of tetrahydro-2,6-dimethyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis*-2,6-Dimethyloxan-4-one

Cat. No.: B2371147

[Get Quote](#)

An In-depth Technical Guide to Tetrahydro-2,6-dimethyl-4H-pyran-4-one

Executive Summary: Tetrahydro-2,6-dimethyl-4H-pyran-4-one is a heterocyclic ketone incorporating a saturated pyran ring system. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate for constructing more complex pharmaceutical agents. The presence of two stereocenters at the C2 and C6 positions gives rise to *cis* and *trans* diastereomers, each with unique three-dimensional conformations that can be leveraged in rational drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic pathway, anticipated spectroscopic characteristics, key chemical reactions, and safety protocols associated with this compound, serving as a foundational resource for researchers in the field.

Introduction

The tetrahydropyran ring is a privileged structure in medicinal chemistry, imparting favorable properties such as improved aqueous solubility and metabolic stability to drug candidates.^[1] Tetrahydro-2,6-dimethyl-4H-pyran-4-one (IUPAC name: 2,6-dimethyloxan-4-one) represents a key functionalized building block within this class of compounds. Its bifunctional nature, featuring a central ketone and a stable ether linkage, allows for a wide range of chemical transformations. Pyran-containing structures are integral to numerous pharmaceuticals, including antibiotics and anti-inflammatory agents, making their derivatives valuable targets for synthesis.^[2] This document serves as a senior-level guide to the core chemical and physical

properties of this specific pyranone derivative, with a focus on its practical application in a research and development setting.

Physicochemical and Stereochemical Properties

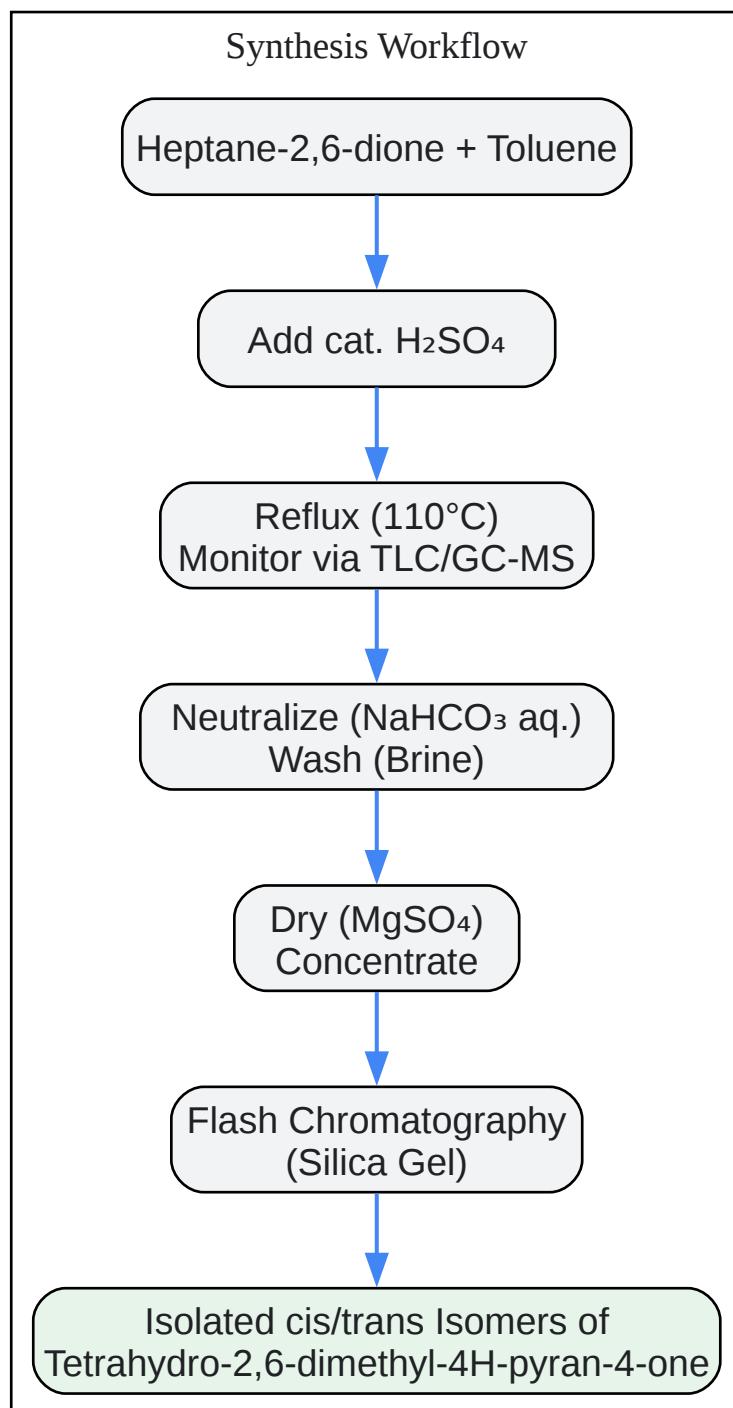
While extensive experimental data for tetrahydro-2,6-dimethyl-4H-pyran-4-one is not widely published, its fundamental properties can be identified from chemical databases or predicted based on its structure and comparison with analogous compounds. The presence of chiral centers at positions 2 and 6 results in the existence of cis and trans diastereomers, which will have distinct physical properties and biological activities.

Table 1: Physical and Chemical Properties of Tetrahydro-2,6-dimethyl-4H-pyran-4-one

Property	Value	Source / Comment
IUPAC Name	2,6-dimethyloxan-4-one	PubChem[3]
Synonyms	Tetrahydro-2,6-dimethyl-4H-pyran-4-one	PubChem[3]
CAS Number	1073-79-6	PubChem[3]
Molecular Formula	C ₇ H ₁₂ O ₂	PubChem[3]
Molecular Weight	128.17 g/mol	PubChem[3]
Appearance	Combustible liquid (Predicted)	GHS Classification[3]
Boiling Point	Not Experimentally Determined	For comparison, the parent compound tetrahydro-4H-pyran-4-one boils at 166-167 °C.[4]
Density	Not Experimentally Determined	For comparison, the parent compound tetrahydro-4H-pyran-4-one has a density of 1.08 g/mL.[4]
Solubility	Slightly soluble in water (Predicted)	The unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, is slightly soluble in water.[5]
logP (Octanol/Water)	0.4	Computed by XLogP3[3]
Stereochemistry	Contains two stereocenters (C2, C6); exists as cis and trans diastereomers.	Structural Analysis

Proposed Synthesis and Purification

A chemically sound and efficient method for the synthesis of tetrahydro-2,6-dimethyl-4H-pyran-4-one is the intramolecular acid-catalyzed cyclization of an acyclic precursor, heptane-2,6-dione. This approach is a variation of well-established methods for forming five- and six-membered heterocyclic ethers.


Rationale for Synthetic Approach

The selection of heptane-2,6-dione as the precursor is based on its commercial availability and appropriate carbon skeleton. An acid catalyst, such as sulfuric acid or a solid-phase resin like Amberlyst-15, protonates one of the ketone oxygens, making the carbonyl carbon highly electrophilic. The enol form of the second ketone can then act as a nucleophile, attacking the protonated carbonyl to initiate cyclization. This strategy avoids harsh conditions and provides a direct route to the desired heterocyclic system.

Detailed Experimental Protocol

- **Reaction Setup:** To a solution of heptane-2,6-dione (1 equivalent) in a non-participating solvent such as toluene, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
- **Cyclization:** Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel to separate the diastereomers and remove any residual starting material or byproducts.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of Tetrahydro-2,6-dimethyl-4H-pyran-4-one.

Spectroscopic and Structural Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following are the anticipated spectral characteristics, supported by data from the parent compound, tetrahydro-4H-pyran-4-one, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to be complex due to the cis/trans isomerism. Key signals would include:
 - Two doublets corresponding to the methyl groups at C2 and C6.
 - Multiplets for the methine protons at C2 and C6.
 - A set of multiplets for the diastereotopic methylene protons at C3 and C5. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different magnetic environments.
- ^{13}C NMR: The spectrum should display seven distinct carbon signals.
 - A signal in the range of 205-210 ppm for the ketone carbonyl (C4).
 - Two signals in the ether region (65-75 ppm) for the C2 and C6 carbons.
 - Two signals for the methylene carbons (C3, C5).
 - Two signals for the methyl carbons.
 - For reference, the ^{13}C NMR spectrum of the parent compound tetrahydro-4H-pyran-4-one shows signals at approximately 208 ppm (C=O), 68 ppm (C-O), and 45 ppm (C-C=O).[\[6\]](#)

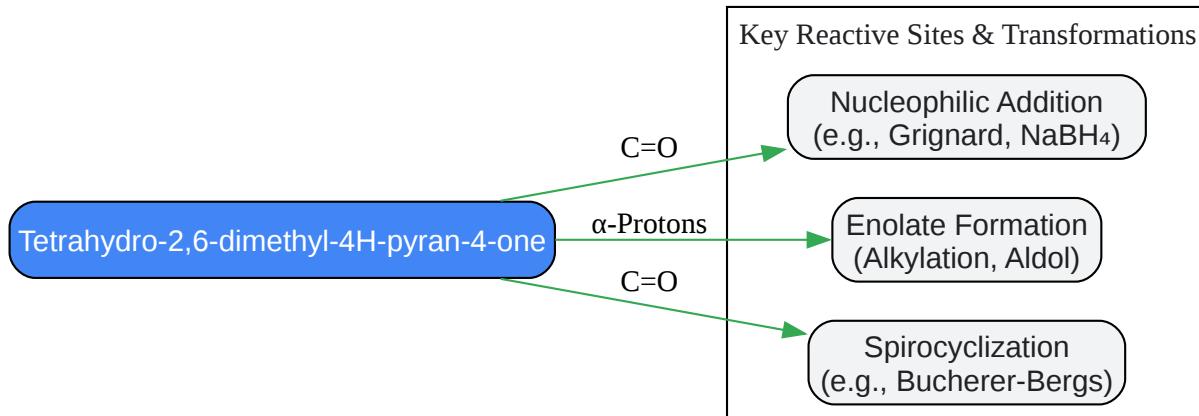
Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

- A strong, sharp absorption band is expected in the region of $1700\text{-}1725\text{ cm}^{-1}$, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone.

- A distinct C-O-C stretching band for the ether linkage should appear in the $1150\text{-}1080\text{ cm}^{-1}$ region.
- C-H stretching vibrations for the aliphatic methyl and methylene groups will be observed around $2850\text{-}3000\text{ cm}^{-1}$.

Mass Spectrometry (MS)


Electron Ionization Mass Spectrometry (EI-MS) would likely show:

- A molecular ion peak ($[\text{M}]^+$) at $\text{m/z} = 128$.
- Characteristic fragmentation patterns involving alpha-cleavage adjacent to the ketone and loss of alkyl groups. A prominent fragment would be the loss of a methyl group ($\text{m/z} = 113$) or an ethyl group via cleavage of the C2-C3 bond.

Chemical Reactivity and Synthetic Potential

The reactivity of tetrahydro-2,6-dimethyl-4H-pyran-4-one is dominated by its ketone functionality, making it a valuable precursor for a variety of more complex structures.

- Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH_4) to form the corresponding tertiary or secondary alcohol.
- Enolate Chemistry: In the presence of a suitable base, the ketone can be deprotonated at the C3 or C5 positions to form an enolate, which can then participate in reactions such as alkylations and aldol condensations.
- Reductive Amination: The ketone can undergo reductive amination to introduce nitrogen-containing functional groups, a common strategy in pharmaceutical synthesis.
- Spirocycle Formation: The ketone is an excellent substrate for reactions that form spirocycles. For example, the Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate can be used to synthesize spiro-hydantoin derivatives, which are privileged scaffolds in medicinal chemistry.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key reactive sites on Tetrahydro-2,6-dimethyl-4H-pyran-4-one.

Applications in Drug Development

The tetrahydro-2,6-dimethyl-4H-pyran-4-one scaffold is a valuable building block for synthesizing molecules with therapeutic potential. Its utility stems from its ability to serve as a rigid, three-dimensional framework upon which various pharmacophores can be appended. Related pyranone structures are used as intermediates in the synthesis of a wide range of drugs, including hypnotic sedatives, anticoagulants, and non-steroidal anti-inflammatory agents.^[2] The stereochemistry of the two methyl groups can be used to control the spatial orientation of substituents, enabling the optimization of drug-target interactions.

Safety and Handling

Tetrahydro-2,6-dimethyl-4H-pyran-4-one should be handled with appropriate care in a laboratory setting. Based on the Globally Harmonized System (GHS) classifications, the compound presents the following hazards:

- H227: Combustible liquid.^[3]
- H315: Causes skin irritation.^[3]

- H319: Causes serious eye irritation.[3]
- H332: Harmful if inhaled.[3]
- H335: May cause respiratory irritation.[3]

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Keep away from heat, sparks, and open flames.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

Tetrahydro-2,6-dimethyl-4H-pyran-4-one is a structurally important heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. While comprehensive experimental data remains to be fully documented in the literature, its physicochemical properties, spectroscopic characteristics, and reactivity can be reliably predicted based on fundamental chemical principles and comparison with closely related analogs. The synthetic accessibility and versatile ketone functionality make it a valuable tool for drug discovery professionals aiming to create novel molecular architectures with defined stereochemistry. Further research into the distinct properties and reactivities of its cis and trans isomers would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1004-36-0 CAS MSDS (2,6-Dimethyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of tetrahydro-2,6-dimethyl-4H-pyran-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2371147#physical-and-chemical-properties-of-tetrahydro-2-6-dimethyl-4h-pyran-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com